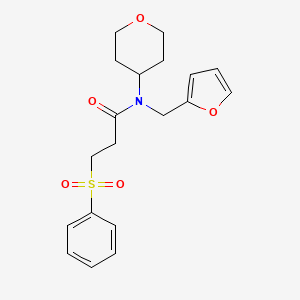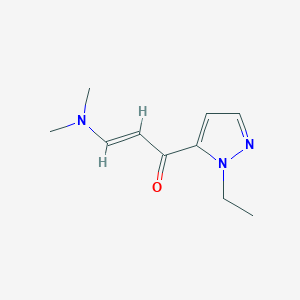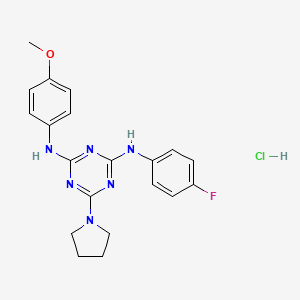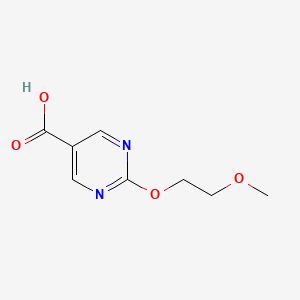
1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, also known as DMTU, is a chemical compound that has been widely used in scientific research. DMTU is a potent antioxidant and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds with triazinyl urea derivatives, such as 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have shown to be effective as corrosion inhibitors for mild steel in acidic solutions. The strong adsorption of these molecules onto the metal surface leads to the formation of a protective layer, demonstrating their potential in materials science and engineering applications (Mistry et al., 2011).
Antibacterial and Anti-HIV Studies
Derivatives with structures similar to the queried compound, specifically 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, have been synthesized and tested for their antibacterial and anti-HIV activities. These compounds exhibited significant activity against different microorganisms, suggesting their relevance in pharmaceutical and medicinal chemistry research for developing new therapeutic agents (Patel et al., 2007).
Solvate Structures Analysis
Research on solvates of urea and thiourea with solvents like morpholine and 1,4-dioxane has provided insights into the hydrogen bonding and structural packing principles of these compounds. This knowledge is crucial for understanding solvation phenomena and designing materials with desired physical properties (Taouss et al., 2013).
Synthesis of Functionalized Heterocycles
The reaction of compounds containing urea functionalities with primary aromatic and secondary aliphatic amines has led to the synthesis of various functionalized heterocycles. These reactions demonstrate the utility of urea derivatives in constructing complex molecular architectures, which is fundamental in organic synthesis and drug discovery (Kabirifard et al., 2015).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-17-5-3-4-15(18(17)25-2)21-19(23)20-12-16(14-6-11-27-13-14)22-7-9-26-10-8-22/h3-6,11,13,16H,7-10,12H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYNPZTMRAYNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2388392.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2388396.png)
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)





![4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B2388405.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)